molecular formula C25H25N3O5 B4176834 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine

1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4176834
M. Wt: 447.5 g/mol
InChI Key: MUEVCQPXPDMMBT-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine, also known as BMBPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine works by inhibiting the activity of certain enzymes and receptors in the body, leading to various physiological effects. In cancer cells, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine inhibits the activity of histone deacetylases, leading to cell cycle arrest and apoptosis. In neurological disorders, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine acts as a dopamine receptor agonist and inhibits the activity of acetylcholinesterase, leading to improved cognitive function. In cardiovascular diseases, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine acts as a nitric oxide donor and improves blood flow by relaxing blood vessels.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects, depending on the field of research. In cancer research, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurological research, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to improve cognitive function, inhibit neuroinflammation, and protect against oxidative stress. In cardiovascular research, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to improve endothelial function, inhibit platelet aggregation, and reduce blood pressure.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and receptors, its potential as a therapeutic agent in various fields of research, and its relatively simple synthesis method. However, there are also limitations to using 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine, including further studies on its potential as a therapeutic agent in cancer treatment, neurological disorders, and cardiovascular diseases, as well as studies on its toxicity and mechanism of action. Additionally, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine could be studied for its potential as a drug delivery system, as it has been shown to have the ability to cross the blood-brain barrier. Finally, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine could be studied for its potential as a tool in chemical biology research, as it has the ability to inhibit specific enzymes and receptors.

Scientific Research Applications

1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its potential as a therapeutic agent in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In cardiovascular research, 1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have vasodilatory effects and improve blood flow.

properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-32-22-11-12-23(24(17-22)28(30)31)26-13-15-27(16-14-26)25(29)20-7-9-21(10-8-20)33-18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEVCQPXPDMMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzyloxy)phenyl][4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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